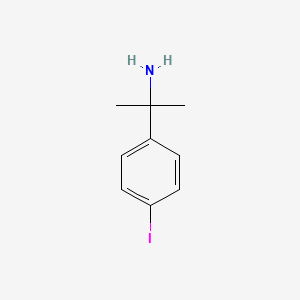

2-(4-Iodophenyl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12IN |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

2-(4-iodophenyl)propan-2-amine |

InChI |

InChI=1S/C9H12IN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 |

InChI Key |

SUVILVWDBQTVDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)I)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Approaches for 2-(4-Iodophenyl)propan-2-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond. This disconnection reveals a carbonyl precursor and an amine source.

Specifically, the C-N bond of the primary amine can be traced back to an imine intermediate, which in turn originates from the condensation of a ketone with an ammonia (B1221849) equivalent. This leads to the identification of 4'-iodoacetophenone (B82248) as the key carbonyl-containing starting material. This approach is highly favored because it builds the desired molecular framework from a simple, commercially available aryl ketone. youtube.com

Precursor Chemistry and Starting Materials

The success of the synthesis hinges on the appropriate selection and utilization of precursor molecules that provide the necessary carbon skeleton and the amino functional group.

Utilization of 4-Iodoacetophenone and Related Derivatives

4'-Iodoacetophenone is the cornerstone precursor for this synthesis. It is a solid compound with a melting point of 82-84 °C. sigmaaldrich.comsigmaaldrich.com This molecule provides the essential 4-iodophenyl group and the adjacent propanone side chain. As a versatile intermediate in pharmaceutical and organic synthesis, 4'-iodoacetophenone is readily available and its reactivity is well-documented. chemicalbull.com It serves as a substrate in various reactions, including palladium-catalyzed cross-coupling reactions. sigmaaldrich.comchemicalbook.com In the context of synthesizing this compound, its ketone functional group is the key site for transformation.

Amine Precursors in C-N Bond Formation

To form the primary amine, a nitrogen source is required. The most direct and atom-economical source is ammonia (NH₃). chemistrysteps.com However, due to the challenges of using gaseous ammonia, various ammonia surrogates or salts are commonly employed in laboratory and industrial settings. These include:

Ammonium (B1175870) salts: Ammonium acetate (B1210297) or ammonium formate (B1220265) are frequently used as they are easy to handle and can generate ammonia in situ or participate directly in the reaction. acs.orgmdma.ch

Aqueous ammonia: Solutions of ammonia in water are another practical option. organic-chemistry.orgnih.gov

Formamide (B127407): In certain reactions like the Leuckart-Wallach reaction, formamide can serve as both the nitrogen source and, in conjunction with formic acid, the reducing agent. mdpi.comresearchgate.net

The choice of the amine precursor is often dictated by the specific reaction conditions and the chosen reducing agent.

Key Reaction Pathways for Primary Carbon-Amine Bond Formation

The formation of the C-N bond is the critical step in the synthesis. While direct amination methods exist, reductive amination strategies are generally more common, reliable, and higher-yielding for converting ketones into primary amines.

Direct Amination Reactions

Direct amination refers to methods that introduce the amino group in a single step without an intermediate reduction stage. One classical method is the Leuckart-Wallach reaction, which involves heating a carbonyl compound with ammonium formate or formamide and formic acid. mdpi.comscispace.com This reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to yield the primary amine. mdpi.com While effective, this reaction often requires high temperatures. mdma.ch More recent developments have introduced catalytic versions of this reaction, such as using CpIr(III) or CpRh(III) complexes, which can proceed under milder conditions. mdma.chrsc.org

Reductive Amination Strategies

Reductive amination is arguably the most versatile and widely used method for synthesizing amines from carbonyl compounds. pressbooks.pub The process involves two key steps that are often performed in a single pot:

Imine Formation: The ketone (4'-iodoacetophenone) reacts with an ammonia source under mildly acidic conditions to form an imine intermediate through a reversible condensation reaction. chemistrysteps.comwikipedia.org

Reduction: The imine intermediate is then reduced to the corresponding primary amine. masterorganicchemistry.com

A crucial aspect of this strategy is the choice of reducing agent. The reducing agent should ideally be selective for the imine over the ketone starting material. masterorganicchemistry.com This allows for a one-pot procedure where the ketone, amine source, and reducing agent are all present together.

Several specialized borohydride (B1222165) reagents have been developed for this purpose, each with distinct properties and applications. acsgcipr.org

| Reagent | Common Solvents | Key Features & Sensitivities |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can reduce both ketones and imines. Often added after the imine has had time to form. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Stable in mildly acidic conditions and selectively reduces the protonated imine (iminium ion) over the ketone. wikipedia.orgcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | A mild and selective reagent. Sensitive to water and not compatible with protic solvents like methanol. wikipedia.orgcommonorganicchemistry.com |

The reaction can also be facilitated by catalysts. Lewis acids like titanium(IV) isopropoxide (Ti(iPrO)₄) can be used to promote imine formation before the addition of a reducing agent like sodium borohydride. organic-chemistry.orgmasterorganicchemistry.com Furthermore, catalytic hydrogenation using metal catalysts (e.g., Palladium, Nickel) and H₂ gas is another effective reduction method. wikipedia.org Recent research has focused on developing more sustainable catalysts, including those based on earth-abundant metals like iron, for the direct reductive amination of ketones with aqueous ammonia. nih.gov

Optimization of Synthetic Routes

Maximizing the yield of this compound is a critical aspect of its synthesis. Several techniques can be employed to enhance the reaction efficiency.

In the context of Grignard reagent applications, the following factors are crucial:

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensuring all glassware is thoroughly dried and using anhydrous solvents is paramount to prevent the quenching of the reagent and a subsequent decrease in yield. quora.com

Activation of Magnesium: The magnesium turnings used to prepare the Grignard reagent should be activated to ensure a smooth and efficient reaction. This can be achieved by methods such as grinding the turnings or using a small amount of an activating agent like iodine or 1,2-dibromoethane. quora.com

Control of Reaction Temperature: The addition of the Grignard reagent to the electrophile (e.g., oxime) should be carefully controlled, often at low temperatures, to minimize side reactions.

Stoichiometry of Reagents: Optimizing the molar ratio of the Grignard reagent to the substrate can significantly impact the yield. An excess of the Grignard reagent is often used to ensure complete conversion of the starting material. quora.com

For syntheses involving nitro-olefin intermediates, yield can be enhanced by:

Choice of Catalyst and Reaction Conditions: In catalytic hydrogenation, the choice of catalyst, solvent, pressure, and temperature can dramatically influence the reaction's efficiency and selectivity.

Optimization of the Henry Reaction: The initial condensation reaction to form the nitroalkene can be optimized by screening different bases and reaction conditions to maximize the conversion of the aldehyde.

The synthesis of this compound, particularly for applications in pharmaceuticals or materials science, necessitates high purity and a scalable process.

Purity Considerations: The purity of the final product is influenced by the starting materials and the reaction conditions. researchgate.netnicovaper.comelchemy.com Potential impurities in the Grignard route could include unreacted starting materials, byproducts from side reactions (e.g., Wurtz coupling), and hydrolysis products. In the nitro-olefin route, incomplete reduction or side reactions involving the nitro group can lead to impurities.

Purification techniques such as column chromatography, crystallization, or distillation are essential to achieve the desired purity of this compound. The choice of purification method will depend on the physical properties of the compound and the nature of the impurities.

Scalability Considerations: Scaling up the synthesis from a laboratory to an industrial scale introduces several challenges. For Grignard reactions, heat management is a major concern due to the exothermic nature of the reaction. nih.gov Continuous flow reactors can offer better heat transfer and control, making the process safer and more scalable.

Exploration of Alternative Synthetic Routes

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical alternative for the synthesis of complex molecules. nih.govorganic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the general principles of MCRs can be applied to construct similar hindered tertiary amines.

For instance, a variation of the Mannich reaction or a Petasis-type reaction could potentially be designed to assemble the target molecule. A hypothetical three-component reaction could involve 4-iodoacetophenone, an amine source (like ammonia or a protected amine), and a methylating agent. However, achieving the desired α,α-disubstitution at the benzylic position through a standard MCR protocol would be challenging and likely require significant methodological development.

Transition Metal-Catalyzed Amidation of this compound: A Survey of Synthetic Methodologies

The direct formation of an amide bond through the acylation of the primary amine this compound, facilitated by transition metal catalysis, represents a significant area of interest in synthetic organic chemistry. This particular transformation is challenging due to the steric hindrance imposed by the tertiary carbon atom adjacent to the amine functionality. A comprehensive review of scientific literature reveals a notable scarcity of studies specifically detailing the transition metal-catalyzed amidation of this compound.

While methodologies such as the Buchwald-Hartwig amination and Ullmann coupling are well-established for the formation of carbon-nitrogen bonds, these reactions typically involve the coupling of an aryl halide with an amine to form a new C-N bond at the aromatic ring, rather than the acylation of the amine group itself.

Extensive searches for palladium, copper, or rhodium-catalyzed acylation or benzoylation of this compound, or structurally similar sterically hindered primary amines like cumylamine (B32423) derivatives, did not yield specific protocols with detailed research findings, including catalysts, ligands, reaction conditions, and yields. This suggests that the transition metal-catalyzed direct amidation of highly sterically hindered primary amines like this compound is not a widely documented or common synthetic route.

Consequently, the creation of a detailed data table summarizing various transition metal-catalyzed amidation strategies for this compound is not feasible based on the currently available scientific literature. Further research in this specific area is required to develop and document such synthetic methodologies.

Chemical Transformations and Derivatization Reactions

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic and basic, driving its reactivity towards a variety of electrophilic reagents.

Alkylation: The primary amine of 2-(4-Iodophenyl)propan-2-amine can undergo N-alkylation with alkyl halides or other alkylating agents to form secondary and tertiary amines. The reaction proceeds via nucleophilic attack of the amine on the alkylating agent. Controlling the degree of alkylation can be challenging, often yielding a mixture of products. More selective methods, such as reductive amination with aldehydes or ketones, can be employed to yield specific secondary or tertiary amines. Another approach involves the use of alcohols as alkylating agents in the presence of catalysts. For instance, various methods for the N-alkylation of anilines using alcohols with solid acid catalysts like zeolites or under metal-catalyzed conditions have been developed. google.comresearchgate.net

Acylation: N-acylation of the amine functionality is a common and high-yielding reaction. It is typically achieved by treating this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. semanticscholar.org This reaction produces stable amide derivatives. N-acetylation, a specific form of acylation, is a fundamental transformation in organic synthesis for protecting amine groups or for building more complex molecules. mdpi.com

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, Solvent (e.g., CH₃CN) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Acid catalyst, Solvent (e.g., MeOH) |

| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| N-Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Base or neat |

As a primary amine, this compound readily undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. eijppr.comdergipark.org.tr The reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. eijppr.comunsri.ac.id This reaction is reversible and is often driven to completion by removing the water formed during the reaction. A documented example involves the reaction of the closely related compound, 4-iodoaniline, with 2-hydroxy-5-nitrobenzaldehyde (B32719) to form the corresponding Schiff base, C₁₃H₉IN₂O₃. nih.gov The formation of the characteristic azomethine (-C=N-) group is a key feature of these compounds. researchgate.net

Beyond alkylating and acylating agents, the amine group reacts with a range of other electrophiles. For example, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. This reaction is often used to protect the amine group, as sulfonamides are generally stable to many reaction conditions but can be cleaved when desired. acs.org Another common reaction is the addition of the amine to isocyanates or isothiocyanates, which produces urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions are typically fast and proceed without the need for a catalyst.

Reactivity of the Aryl Halide Moiety

The carbon-iodine (C-I) bond in this compound is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed reactions. The high reactivity of the C-I bond makes it an excellent substrate for such transformations. calibrechem.com

Direct nucleophilic aromatic substitution (SₙAr) on the aryl iodide of this compound is generally not feasible. SₙAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (the iodide). These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. The 2-aminopropan-2-yl group is an electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, harsh conditions would be required for any direct substitution, and such reactions are not common for this type of substrate.

The aryl iodide moiety is highly reactive in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming C-C, C-N, and C-O bonds. chemimpex.comsarex.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for forming biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. organic-chemistry.orgnih.gov The reactivity order for halides in Suzuki coupling is I > Br > Cl, making aryl iodides highly preferred substrates.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org Studies on similar substrates, such as 4-iodoanisole (B42571) and various iodoanilines, demonstrate the high efficiency of this transformation. researchgate.netcetjournal.itorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgnih.gov It can be used to couple the aryl iodide of this compound with another primary or secondary amine, leading to the synthesis of diarylamines or N-aryl alkylamines. beilstein-journals.orglibretexts.org This reaction has largely replaced older, harsher methods for C-N bond formation. wikipedia.orgacsgcipr.org

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new C-C bond, typically leading to substituted styrenes. This reaction also uses a palladium catalyst and a base.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C(aryl)-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(aryl)-C(alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base |

| Buchwald-Hartwig | Amine (R₂NH) | C(aryl)-N | Pd(0) catalyst, Ligand (e.g., phosphine), Base (e.g., NaOtBu) |

| Heck | Alkene (CH₂=CHR) | C(aryl)-C(alkenyl) | Pd(0) catalyst, Base (e.g., Et₃N) |

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. yonedalabs.comlibretexts.org In the case of this compound, the aryl iodide group readily participates in this reaction, allowing for the introduction of various aryl, vinyl, or alkyl groups at the 4-position of the phenyl ring.

The reaction mechanism involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.com

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Examples | Purpose |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Provides the active Pd(0) catalyst for the reaction cycle. |

| Ligand | Phosphines (e.g., PPh₃, PCy₃, SPhos, XPhos) | Stabilizes the palladium catalyst and influences its reactivity. |

| Boron Reagent | Arylboronic acids, vinylboronic acids, alkylboronic esters | Provides the organic group to be coupled to the aryl iodide. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for the transmetalation step. organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF, DMF (often with a small amount of water) | Solubilizes reactants and influences reaction rate and yield. |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. libretexts.org This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. organic-chemistry.orgnih.gov For this compound, this transformation would result in the synthesis of 4-alkynyl-substituted derivatives.

The catalytic cycle is believed to involve the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate formed after oxidative addition of the aryl iodide. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. cetjournal.it

Table 2: Key Components in Sonogashira Coupling of Aryl Iodides

| Component | Examples | Role in Reaction |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Facilitates the oxidative addition and reductive elimination steps. |

| Copper(I) Co-catalyst | CuI | Forms the reactive copper acetylide intermediate. nih.gov |

| Terminal Alkyne | Phenylacetylene, propyne, etc. | The source of the sp-hybridized carbon for the new C-C bond. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the HX byproduct. |

| Solvent | THF, DMF, Toluene | Provides the reaction medium. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction allows the iodine atom of this compound to be replaced by a wide range of primary or secondary amines, leading to the formation of diarylamines or N-aryl alkylamines. The existing primary amine on the propan-2-amine moiety would likely require a protecting group to prevent self-coupling or other side reactions.

The reaction proceeds via a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium amido complex, and subsequent reductive elimination. libretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's broad applicability. nih.gov

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

| Component | Examples | Function |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | Biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) | Essential for promoting reductive elimination and stabilizing intermediates. nih.gov |

| Amine | Primary amines, secondary amines, anilines | The nitrogen nucleophile for C-N bond formation. |

| Base | NaOtBu, KOtBu, Cs₂CO₃, LiHMDS | Deprotonates the amine to facilitate its coordination to palladium. libretexts.org |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are typically used. |

Derivatization for Analytical Research Applications

The primary amine group of this compound is a key functional handle for derivatization, a process that chemically modifies the analyte to improve its detection and separation characteristics in analytical methods. nih.gov

Development of Fluorescent Derivatization Reagents for Amine Detection

For quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), derivatization with a fluorescent reagent can dramatically enhance detection sensitivity. researchgate.net The primary amine of this compound can react with various fluorogenic reagents to yield highly fluorescent products. This allows for the detection of the compound at very low concentrations. sdiarticle4.com

Common reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative, and dansyl chloride, which forms stable, fluorescent sulfonamides. sdiarticle4.comthermofisher.com

Table 4: Comparison of Fluorescent Derivatization Reagents for Primary Amines

| Reagent | Reaction Conditions | Excitation λ (nm) | Emission λ (nm) | Key Features |

| o-Phthalaldehyde (OPA) | Aqueous basic medium, room temp., requires a thiol (e.g., 2-mercaptoethanol). sdiarticle4.com | ~340 | ~455 | Reagent is non-fluorescent; fast reaction suitable for automated analysis. sdiarticle4.com |

| Dansyl Chloride (DNS-Cl) | Slightly alkaline pH, may require heating. thermofisher.com | ~330-350 | ~510-540 | Forms stable derivatives; excess reagent is also fluorescent. thermofisher.com |

| Fluorescamine | Borate buffer (pH 9.5-10), room temp., rapid reaction. researchgate.net | ~390 | ~475 | Reagent itself is not fluorescent; hydrolyzes rapidly in water. sdiarticle4.com |

| Fmoc-Cl | Alkaline conditions. | ~265 | ~315 | Forms stable derivatives suitable for HPLC-MS analysis. nih.gov |

Chromatographic Derivatization Techniques for Mixture Analysis

In gas chromatography (GC), underivatized amines like this compound often exhibit poor chromatographic performance, including broad, tailing peaks. oup.com Derivatization is essential to improve volatility, thermal stability, and peak shape. gcms.cz Acylation of the primary amine group is a common and effective strategy. nih.gov

Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile amide derivatives. oup.comresearchgate.net These fluorinated derivatives are highly responsive to electron capture detection (ECD) and produce characteristic fragmentation patterns in mass spectrometry (MS), aiding in identification and quantification. nih.gov

Table 5: Common Derivatization Reagents for GC Analysis of Amines

| Reagent | Abbreviation | Derivative Formed | Advantages for GC-MS Analysis |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Increases volatility; creates derivatives with unique mass fragments. nih.gov |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionamide | Improves chromatographic peak shape and thermal stability. nih.govoup.com |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyramide | Produces high molecular weight derivatives, shifting them to a clearer region of the chromatogram. oup.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of 2-(4-Iodophenyl)propan-2-amine would be expected to provide key information regarding the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The aromatic protons on the iodophenyl ring would likely appear as a set of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methyl protons would be expected to produce a singlet in the upfield region, and the amine protons would likely appear as a broad singlet, the chemical shift of which could be concentration-dependent.

Expected ¹H NMR Data for this compound (Theoretical data based on analogous structures)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.6 | Doublet | 2H | Ar-H |

| ~7.1 | Doublet | 2H | Ar-H |

| ~1.5 | Singlet | 6H | -C(CH₃)₂ |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. One would anticipate distinct signals for the two types of aromatic carbons (iodine-substituted and proton-bearing), the quaternary carbon attached to the amine group, and the equivalent methyl carbons. The carbon directly bonded to the iodine atom would be expected at a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect.

Expected ¹³C NMR Data for this compound (Theoretical data based on analogous structures)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~150 | Ar-C (quaternary) |

| ~138 | Ar-CH |

| ~128 | Ar-CH |

| ~92 | Ar-C-I |

| ~52 | C-NH₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this compound, it would confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, C=C bonds of the aromatic ring, and the C-I bond.

Expected IR Absorption Bands for this compound (Theoretical data based on analogous structures)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3250 | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1600 | N-H bend | Primary Amine |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₁₂IN), the experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the molecular formula.

Expected HRMS Data for this compound (Theoretical data)

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. The successful growth of a suitable single crystal is a prerequisite for this analysis. To date, no published crystal structure for this compound has been found in crystallographic databases.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular structure of this compound, including the conformation of the propan-2-amine side chain relative to the iodophenyl ring.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1069.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.62 |

Key Structural Features: The analysis would be expected to show the characteristic bond lengths and angles of the iodophenyl group and the propan-2-amine moiety. The carbon-iodine bond length would be a key parameter, as would the torsion angles defining the orientation of the amino group.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. For this compound, hydrogen bonding involving the amine group is anticipated to be a dominant factor in the crystal packing.

Primary Intermolecular Interactions:

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, forming interactions with electronegative atoms of neighboring molecules, such as the iodine atom or the aromatic ring's π-system.

Halogen Bonding: The iodine atom, with its electropositive σ-hole, could participate in halogen bonds with electron-donating groups of adjacent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, these transitions primarily involve π → π* and n → π* transitions.

The UV-Vis spectrum of 4-iodoamphetamine hydrochloride, a salt of the compound of interest, shows a maximum absorption (λmax) at 233 nm. caymanchem.com This absorption is characteristic of the electronic transitions within the iodophenyl chromophore.

Electronic Transitions: The absorption band observed is likely due to a π → π* transition associated with the aromatic ring. The presence of the iodine substituent and the amino group can influence the energy of these transitions, causing shifts in the absorption maximum compared to unsubstituted benzene. The lone pair of electrons on the nitrogen atom of the amine group could also be involved in n → π* transitions, although these are typically weaker and may be obscured by the more intense π → π* bands.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation using Computational Methods

No computational studies detailing the mechanisms of reactions involving 2-(4-Iodophenyl)propan-2-amine could be located.

Prediction of Chemical Reactivity and Selectivity

Without HOMO/LUMO data or other quantum chemical descriptors, a discussion on the computationally predicted reactivity and selectivity of this compound cannot be constructed.

Efforts to find data on the closely related synonym, 4-Iodoamphetamine, also did not yield the specific computational chemistry results required to populate the requested article structure. While general principles of computational chemistry are well-established, applying them to a specific, unstudied molecule would constitute original research, which is beyond the scope of this response.

Molecular Dynamics Simulations for Conformational Analysis

A theoretical MD simulation study on this compound would involve several key steps. Initially, a three-dimensional model of the molecule would be generated and parameterized using a suitable force field (e.g., AMBER, CHARMM, or GROMOS). The molecule would then be placed in a simulation box, typically filled with water molecules to mimic physiological conditions, and the system would be subjected to energy minimization to remove any steric clashes. Following this, the system would be gradually heated to a physiological temperature (e.g., 310 K) and equilibrated. The final production run of the simulation would involve integrating Newton's equations of motion for a set period, allowing the molecule to freely explore its conformational space.

The primary goal of such a simulation would be to understand the rotational dynamics around the key single bonds of this compound. Of particular interest would be the torsion angle between the phenyl ring and the propan-2-amine side chain. The simulation would track the evolution of this and other relevant dihedral angles over time, revealing the most stable or frequently adopted conformations. By analyzing the simulation trajectory, researchers could construct a free energy landscape, which maps the stability of different conformations. The low-energy regions on this map would correspond to the most probable shapes of the molecule in solution.

The insights gained from MD simulations would be critical for understanding how this compound presents itself for interaction with other molecules. The conformational preferences could influence its ability to bind to specific receptors or enzymes, thereby modulating its biological activity. Furthermore, the dynamic behavior observed in simulations could help interpret experimental data from techniques like NMR spectroscopy.

As there are no specific published MD studies for this compound, the following table illustrates the type of data that would be generated and analyzed in such a computational experiment. The values and descriptions are hypothetical and serve to represent the potential findings of a future study.

| Simulation Parameter | Hypothetical Value/Condition | Description of Potential Finding |

|---|---|---|

| Force Field | GAFF (General Amber Force Field) | Provides accurate parameters for drug-like organic molecules. |

| Solvent Model | TIP3P Water | A standard water model for simulating aqueous biological environments. |

| Simulation Time | 500 ns (nanoseconds) | A sufficient timescale to observe multiple conformational transitions and achieve convergence. |

| Major Conformer 1 (Torsion Angle) | ~60° | A gauche conformation where the amine group is oriented at an angle to the phenyl ring, potentially stabilized by intramolecular interactions. |

| Major Conformer 2 (Torsion Angle) | ~180° | An anti conformation where the amine group is positioned opposite to the iodine atom, representing a sterically favorable arrangement. |

| Relative Population | Conformer 1: ~70% Conformer 2: ~25% Other: ~5% | The gauche conformation is predicted to be the most populated state, suggesting it is the most likely orientation for biological interactions. |

| Energy Barrier (Conformer 1 ↔ 2) | ~5-7 kcal/mol | A moderate energy barrier, indicating that the molecule can transition between its major conformations at physiological temperatures. |

Applications As a Building Block in Organic Synthesis

Synthesis of Complex Aromatic Amine Scaffolds

The aryl iodide moiety of 2-(4-iodophenyl)propan-2-amine serves as a key functional group for the formation of new carbon-nitrogen (C-N) bonds, enabling the construction of complex aromatic amine scaffolds. Transition-metal-catalyzed cross-coupling reactions are particularly effective for this purpose.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org In this reaction, an aryl halide (or triflate) is coupled with an amine in the presence of a palladium catalyst and a base. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org Given its structure as an aryl iodide, this compound is a suitable substrate for this reaction, allowing for its coupling with a wide range of primary and secondary amines to generate more elaborate aromatic amine structures. The reaction's tolerance to a variety of functional groups makes it a highly versatile tool in modern organic synthesis. beilstein-journals.org

Another important method for the formation of C-N bonds is the Ullmann condensation, which is a copper-catalyzed reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations have been developed that proceed under milder conditions with the use of soluble copper catalysts and various ligands. nih.gov The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed amination of aryl halides. wikipedia.org this compound can, in principle, be coupled with various amines via an Ullmann-type reaction to yield complex diaryl or aryl-alkyl amine structures.

The reactivity of the aryl iodide in this compound also allows for participation in other palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck reactions. The Sonogashira reaction couples aryl halides with terminal alkynes, wikipedia.orgsynarchive.comnih.govorganic-chemistry.orglibretexts.org while the Heck reaction couples aryl halides with alkenes. organic-chemistry.orgdrugfuture.comwikipedia.orgnih.gov These reactions would introduce carbon-carbon bonds at the 4-position of the phenyl ring, leading to the synthesis of diverse and complex aromatic scaffolds.

| Coupling Reaction | Catalyst | Reactant | Bond Formed |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Ullmann Condensation | Copper | Amine | C-N |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C |

| Heck Reaction | Palladium | Alkene | C-C |

Preparation of Labeled Compounds for Tracing in Chemical Processes

The presence of an iodine atom in this compound makes it a suitable candidate for the preparation of isotopically labeled compounds. Radioisotopes of iodine, such as ¹²³I, ¹²⁵I, and ¹³¹I, can be incorporated into the molecule, allowing it to be used as a tracer in various chemical and biological processes. While much of the literature focuses on in vivo imaging, the principle of using radiolabeled compounds extends to tracing reaction pathways, understanding metabolic fate, and quantifying distribution in non-clinical settings.

The development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) often involves the introduction of a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into a molecule of interest. nih.govmdpi.com For instance, the related compound 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine has been synthesized as a radioligand for studying serotonin (B10506) 5-HT₂ₐ receptors. nih.gov This demonstrates the feasibility of incorporating radionuclides into the broader class of phenylpropan-2-amine derivatives.

The synthesis of such labeled compounds typically involves the reaction of a precursor molecule with the desired radioisotope in the final step of the synthesis to maximize the incorporation of the short-lived isotope and to minimize handling of radioactive materials. For this compound, this could involve the radioiodination of a non-iodinated precursor or the introduction of another radioisotope, such as ¹¹C, through methylation of the amine or other suitable positions.

The use of deuterated or tritium-labeled compounds is also a common strategy for tracing molecules in chemical reactions and metabolic studies. The synthesis of such labeled analogs of this compound would provide valuable tools for non-invasive tracking and quantification in various research applications.

Development of Novel Chemical Probes with Non-Clinical Utility

The structural backbone of this compound is shared by a class of compounds known as phenethylamines, which have been extensively studied for their interactions with various biological targets. This makes the compound and its derivatives attractive scaffolds for the development of novel chemical probes for non-clinical research applications. nih.gov

A significant area of research has been the development of fluorescent probes to study the localization and function of specific receptors in vitro. For example, derivatives of the related compound 2,5-dimethoxy-4-iodoamphetamine (DOI) have been tagged with fluorescent molecules to create probes for the serotonin 5-HT₂₋ receptor. wikipedia.orgnih.gov These fluorescent ligands allow for the visualization and quantification of receptor distribution and dynamics in cell-based assays without the need for radioactive materials. The synthesis of these probes often involves the covalent attachment of a fluorophore to the core structure of the phenethylamine.

The general strategy involves modifying the parent compound, such as this compound, with a linker arm that can be attached to a fluorescent dye. The design of these probes is critical to ensure that the pharmacological properties of the parent compound are retained, allowing for specific binding to the target of interest. The development of such chemical probes provides powerful tools for fundamental research in pharmacology and cell biology.

Precursor in Ligand and Catalyst Research

The amine functionality in this compound provides a handle for its incorporation into more complex molecular architectures, including chiral ligands for asymmetric catalysis. Chiral ligands are essential for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. researchgate.netsemanticscholar.orgnih.govnih.govtcichemicals.com

While direct examples of this compound being used as a ligand precursor are not prominent in the literature, the general principles of ligand synthesis suggest its potential in this area. For instance, the primary amine could be functionalized to introduce coordinating groups, such as phosphines, to create P,N-ligands. semanticscholar.orgnih.gov The synthesis of such ligands often involves the reaction of a chiral amine with a phosphine-containing electrophile.

The resulting chiral ligand could then be complexed with a transition metal, such as palladium, rhodium, or ruthenium, to form a catalyst for asymmetric reactions. The steric and electronic properties of the ligand, influenced by the phenylpropan-2-amine backbone, would play a crucial role in the efficiency and stereoselectivity of the catalyzed reaction. The aryl iodide group could also be used to further modify the ligand structure through cross-coupling reactions, allowing for the fine-tuning of the ligand's properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(4-Iodophenyl)propan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a bromo/fluoro analog () is synthesized via halogenation of a phenylpropan-2-amine precursor under mild temperatures (20–40°C) using polar aprotic solvents like DMF. For the iodinated derivative, iodination may require catalytic systems (e.g., CuI with a ligand) to enhance regioselectivity . Purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction optimization should focus on iodine source (e.g., NaI vs. I₂) and stoichiometry to minimize byproducts.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : The -NMR spectrum should show a singlet for the two equivalent methyl groups (~1.3 ppm) and aromatic protons (~7.4–7.6 ppm) adjacent to iodine. -NMR will display a quaternary carbon (~45 ppm) for the amine-bearing carbon and aromatic carbons (~90–140 ppm) .

- IR : A strong N-H stretch (~3300 cm) and C-I vibration (~500 cm) confirm functional groups.

- MS : The molecular ion peak ([M+H]) should match the molecular weight (261.1 g/mol), with fragmentation patterns reflecting loss of iodine (m/z 134) .

Q. What are the common oxidation/reduction products of this compound, and how do conditions affect product distribution?

- Methodological Answer :

- Oxidation : Using KMnO in acidic conditions yields 2-(4-Iodophenyl)propan-2-one; milder oxidants (e.g., PCC) may preserve the iodine substituent. Over-oxidation to carboxylic acids requires strong agents like CrO .

- Reduction : Catalytic hydrogenation (H/Pd-C) reduces the amine to 2-(4-Iodophenyl)propan-2-ol. Selective reduction of other functional groups (if present) demands controlled H pressure and temperature .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data between this compound and halogenated analogs be resolved?

- Methodological Answer : Systematic SAR studies should compare iodine’s steric/electronic effects against bromo/fluoro analogs (). For example:

- Use density functional theory (DFT) to calculate Mulliken charges and steric maps, revealing iodine’s unique polarizability and van der Waals radius.

- Perform competitive binding assays (e.g., SPR or fluorescence polarization) to quantify affinity differences for biological targets like opioid receptors (as seen in ). Statistical analysis (ANOVA) identifies significant variations attributable to halogen effects .

Q. What crystallographic strategies optimize the determination of this compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX refinement ( ) is ideal. Key steps:

- Grow crystals via slow evaporation in a non-polar solvent (e.g., hexane/EtOAc).

- Use high-resolution data (θ < 25°) to resolve iodine’s electron density. SHELXL’s twin refinement may be needed for challenging crystals. Validate the model with R < 5% and wR < 10%, ensuring accurate bond lengths (C-I ≈ 2.09 Å) .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with receptor structures (e.g., κ-opioid receptor from ). Parameterize iodine’s van der Waals radius (1.98 Å) and partial charge.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the amine and Asp138 (receptor) .

- QSAR Models : Train models using halogenated analogs’ IC data to predict activity cliffs .

Q. How can the iodine substituent enable cross-coupling reactions for further functionalization?

- Methodological Answer : The iodine atom serves as a leaving group in Pd-catalyzed couplings:

- Suzuki-Miyaura : React with arylboronic acids (Pd(PPh), NaCO, DME/HO) to form biaryl derivatives.

- Buchwald-Hartwig : Introduce amines via Pd-XPhos catalysts. Monitor reaction progress with TLC (hexane/EtOAc 3:1) . Optimize ligand choice (e.g., SPhos vs. Xantphos) to suppress dehalogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.